An In-Depth Technical Guide to the Opioid Receptor Binding Affinity of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH
An In-Depth Technical Guide to the Opioid Receptor Binding Affinity of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH
Abstract
This technical guide provides a comprehensive analysis of the predicted opioid receptor binding affinity and functional profile of the heptapeptide H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH. As a C-terminally extended analog of the endogenous opioid peptide Met-enkephalin, its interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors is of significant interest to researchers in pain management, neuropharmacology, and drug development. While direct experimental data for this specific peptide is not extensively available in peer-reviewed literature, this guide synthesizes established principles of opioid peptide structure-activity relationships (SAR) and the known pharmacology of related endogenous and synthetic analogs to construct a scientifically grounded predictive profile. We further delineate the standard, self-validating experimental protocols, including radioligand binding and functional G-protein coupling assays, that are essential for the empirical validation of this profile. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating novel opioid peptides.
Introduction: The Rationale for C-Terminal Extension of Met-enkephalin
The endogenous pentapeptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met) is a key neuromodulator in the central and peripheral nervous systems, primarily involved in nociception.[1] Its therapeutic potential, however, is limited by its rapid enzymatic degradation and a relatively short half-life.[1] The peptide H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH represents a strategic modification of the parent Met-enkephalin sequence through the addition of a di-lysine moiety at the C-terminus. This extension is hypothesized to modulate the peptide's physicochemical properties, such as charge and hydrophilicity, which in turn can influence its receptor binding affinity, selectivity, and pharmacokinetic profile.
The rationale for investigating such extended analogs is rooted in the existence of naturally occurring C-terminally extended Met-enkephalin derivatives, such as Met-enkephalin-Arg-Phe and Met-enkephalin-Arg-Gly-Leu.[1] These endogenous peptides, derived from the precursor proenkephalin, demonstrate that C-terminal extensions are a biological strategy for creating diverse opioid ligands.[1] This guide will, therefore, explore the predicted impact of the -Lys-Lys extension on the opioid receptor pharmacology of the core enkephalin sequence.
The Opioid Receptor Family: A Brief Overview
Opioid receptors are members of the G-protein coupled receptor (GPCR) superfamily and are the primary targets for both endogenous opioid peptides and exogenous opiates.[2] The three classical opioid receptor types—mu (µ), delta (δ), and kappa (κ)—are all involved in analgesia, but also mediate distinct physiological and psychological effects.[2]
-
Mu (µ) Opioid Receptor (MOR): Activation of MOR is associated with potent analgesia, but also with significant side effects such as respiratory depression, euphoria, and physical dependence.[2]
-
Delta (δ) Opioid Receptor (DOR): DOR activation also produces analgesia and has been implicated in antidepressant and anxiolytic effects, with a potentially lower liability for the severe side effects associated with MOR agonists.[3]
-
Kappa (κ) Opioid Receptor (KOR): While KOR agonists can induce analgesia, their activation is often associated with dysphoria, sedation, and psychotomimetic effects.[2]
The distinct pharmacological profiles of these receptors underscore the importance of determining the binding affinity and selectivity of novel ligands like H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH.
Predicted Opioid Receptor Binding Profile of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH
Based on the known structure-activity relationships of enkephalin analogs, a predictive binding profile for H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH can be formulated. It is crucial to note that these are extrapolated values and require empirical validation.
The parent peptide, Met-enkephalin, exhibits a preference for the δ- and µ-opioid receptors over the κ-opioid receptor.[1] The addition of the positively charged and hydrophilic di-lysine tail is likely to alter this profile. The C-terminal carboxyl group of enkephalins is known to be important for interaction with δ-opioid receptors.[4] Modification of this group can shift the selectivity profile.
Table 1: Predicted Opioid Receptor Binding Affinities (Ki, nM) of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH and Related Peptides
| Peptide | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Met-enkephalin | ~1-10 | ~0.5-5 | >1000 |
| H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH (Predicted) | ~5-50 | ~10-100 | >1000 |
Disclaimer: The values for H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH are predictive and not based on direct experimental data. They are extrapolated from the known pharmacology of Met-enkephalin and the general principles of C-terminal modifications.
The prediction of a potential decrease in affinity for both µ and δ receptors is based on the significant structural alteration at the C-terminus, which may disrupt optimal interactions within the binding pockets of these receptors. The affinity for the κ receptor is expected to remain low, consistent with the core enkephalin sequence.
Predicted Functional Activity: An Agonist Profile
The core Tyr-Gly-Gly-Phe motif is the pharmacophore responsible for the agonist activity of enkephalins. It is highly probable that H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH will act as an agonist at the µ and δ opioid receptors. The extent of its efficacy and potency would need to be determined through functional assays.
G-Protein Coupling and Downstream Signaling
Upon agonist binding, opioid receptors couple to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the closing of voltage-gated calcium channels. These events collectively result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, producing the characteristic inhibitory effects of opioids.
Figure 1: Canonical Opioid Receptor Signaling Pathway.
Experimental Protocols for Empirical Characterization
To empirically determine the opioid receptor binding affinity and functional activity of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH, the following standard methodologies are recommended.
Radioligand Binding Assays
This method is employed to determine the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human µ, δ, or κ opioid receptor.[5]
-
Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligands:
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test peptide (H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Figure 2: Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon receptor agonism, providing an indication of the test compound's efficacy and potency.
Protocol:
-
Membrane Preparation: Use the same membrane preparations as in the binding assays.
-
Assay Buffer: A buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl₂ is required.
-
Incubation: Incubate the membranes with varying concentrations of the test peptide in the presence of [³⁵S]GTPγS.
-
Separation and Quantification: Similar to the binding assay, separate bound from free [³⁵S]GTPγS by filtration and quantify using scintillation counting.
-
Data Analysis: Plot the concentration of the test peptide against the amount of [³⁵S]GTPγS bound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.
Conclusion and Future Directions
H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH is a rationally designed analog of Met-enkephalin with predicted agonist activity at µ and δ opioid receptors. The C-terminal di-lysine extension is expected to modulate its binding affinity and selectivity compared to the parent peptide. The information and protocols presented in this guide provide a solid framework for the empirical investigation of this and other novel opioid peptides. Future studies should focus on conducting the described binding and functional assays to obtain quantitative data. Subsequent in vivo studies in animal models of pain would be necessary to evaluate its analgesic efficacy, side-effect profile, and pharmacokinetic properties, ultimately determining its potential as a therapeutic agent.
References
-
Met-enkephalin. (2024). In Wikipedia. Retrieved April 1, 2026, from [Link]
- Pasanen, M., et al. (2007). Synthesis of Stable and Potent δ/μ Opioid Peptides: Analogues of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH by Ring-Closing Metathesis. Journal of Medicinal Chemistry, 50(23), 5675-5685.
- Beddell, C. R., et al. (1977). Structural requirements for opioid activity of analogues of the enkephalins. Proceedings of the Royal Society of London. Series B. Biological Sciences, 198(1132), 249–265.
-
Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. (2024). MDPI. Retrieved April 1, 2026, from [Link]
-
Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants. (2021). MDPI. Retrieved April 1, 2026, from [Link]
-
[Met]enkephalin. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved April 1, 2026, from [Link]
- Li, Y., et al. (2016). Potent μ-Opioid Receptor Agonists from Cyclic Peptides Tyr-c[d-Lys-Xxx-Tyr-Gly]: Synthesis, Biological, and Structural Evaluation. Journal of Medicinal Chemistry, 59(4), 1413–1423.
-
Potent μ-Opioid Receptor Agonists from Cyclic Peptides Tyr-c[D-Lys-Xxx-Tyr-Gly]: Synthesis, Biological, and Structural Evaluation. (2016). ChEMBL. Retrieved April 1, 2026, from [Link]
- Kodama, H., et al. (1990). Effect of Modification of Enkephalin C-terminal Functions on Affinity Selection of Opioid Receptors. Journal of Molecular Recognition, 3(5-6), 197-203.
-
Tyr-Gly-Gly-Phe-Leu-OH. ChemBK. Retrieved April 1, 2026, from [Link]
-
High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. (2024). RSC Publishing. Retrieved April 1, 2026, from [Link]
-
Physiology, Opioid Receptor. (2023). In StatPearls. NCBI Bookshelf. Retrieved April 1, 2026, from [Link]
-
[Met]enkephalin. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved April 1, 2026, from [Link]
-
Tyr-Gly-Lys. PubChem. Retrieved April 1, 2026, from [Link]
-
TYR-GLY-GLY-PHE-LEU-ARG-LYS-ARG. NextSDS. Retrieved April 1, 2026, from [Link]
- Inoue, A., et al. (2019). A comprehensive GPCR-G protein coupling map reveals new functional partnerships. Cell, 177(7), 1901-1914.
-
Research | Inoue Laboratory. Tohoku University. Retrieved April 1, 2026, from [Link]
- Ligand recognition and G-protein coupling of trace amine receptor TAAR1. (2023).
- Structure and dynamics determine G protein coupling specificity at a class A GPCR. (2023). Science Advances, 9(45), eadj8126.
Sources
- 1. Met-enkephalin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. [Met]enkephalin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Effect of modification of enkephalin C-terminal functions on affinity selection of opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
